Enzymatic Potency: GSK256066 Trifluoroacetate Demonstrates >100-Fold Greater PDE4B Inhibition Than Roflumilast and >20,000-Fold Over Cilomilast
GSK256066 Trifluoroacetate exhibits an apparent IC50 of 3.2 pM against PDE4B, representing an exceptional affinity that substantially exceeds other clinically evaluated PDE4 inhibitors [1]. In direct head-to-head enzymatic assays conducted under identical conditions, roflumilast demonstrated an IC50 of 390 pM (122-fold less potent), tofimilast showed an IC50 of 1.6 nM (500-fold less potent), and cilomilast yielded an IC50 of 74 nM (>23,000-fold less potent) [1]. The compound's slow, tight-binding kinetics further result in a steady-state IC50 of <0.5 pM, underscoring its sustained target engagement profile relative to reversible competitors [2].
| Evidence Dimension | PDE4B enzymatic inhibition potency |
|---|---|
| Target Compound Data | Apparent IC50 = 3.2 pM; Steady-state IC50 <0.5 pM |
| Comparator Or Baseline | Roflumilast IC50 = 390 pM; Tofimilast IC50 = 1.6 nM; Cilomilast IC50 = 74 nM |
| Quantified Difference | 122-fold more potent than roflumilast; 500-fold more potent than tofimilast; >23,000-fold more potent than cilomilast |
| Conditions | Recombinant human PDE4B enzyme assay; Scintillation Proximity Assay (SPA) format |
Why This Matters
This >100-fold potency advantage enables use of substantially lower compound concentrations to achieve equivalent target engagement, minimizing potential off-target effects and conserving compound supply in large-scale screening campaigns.
- [1] Tralau-Stewart CJ, et al. J Pharmacol Exp Ther. 2011;337(1):145-154. doi:10.1124/jpet.110.173690 View Source
- [2] Tralau-Stewart CJ, et al. J Pharmacol Exp Ther. 2011;337(1):145-154. View Source
